molecular formula C10H2Cl3F3N2 B2736618 2,4,6-Trichloro-5-(2,4,6-trifluorophenyl)pyrimidine CAS No. 849600-55-1

2,4,6-Trichloro-5-(2,4,6-trifluorophenyl)pyrimidine

Cat. No.: B2736618
CAS No.: 849600-55-1
M. Wt: 313.49
InChI Key: ZLCUYPLENIBECZ-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-(2,4,6-trifluorophenyl)pyrimidine is a heterocyclic compound characterized by the presence of both chlorine and fluorine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-5-(2,4,6-trifluorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 2,4,6-trifluorophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-5-(2,4,6-trifluorophenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions can produce various aryl-substituted pyrimidines.

Scientific Research Applications

2,4,6-Trichloro-5-(2,4,6-trifluorophenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-(2,4,6-trifluorophenyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-5-(2,4,6-trifluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties

Properties

IUPAC Name

2,4,6-trichloro-5-(2,4,6-trifluorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl3F3N2/c11-8-7(9(12)18-10(13)17-8)6-4(15)1-3(14)2-5(6)16/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCUYPLENIBECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=C(N=C(N=C2Cl)Cl)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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